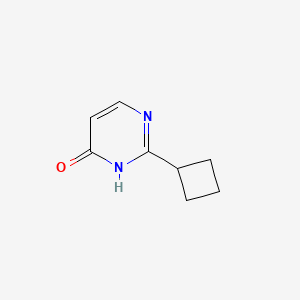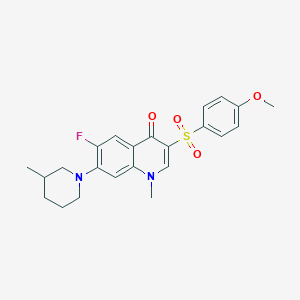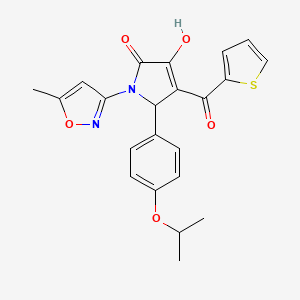
Cyclohex-3-enylmethyl-(3-imidazol-1-yl-propyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohex-3-enylmethyl-(3-imidazol-1-yl-propyl)-amine is a chemical compound with the molecular formula C13H21N3 It is characterized by the presence of a cyclohexene ring, an imidazole ring, and a propylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohex-3-enylmethyl-(3-imidazol-1-yl-propyl)-amine typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through the hydrogenation of benzene or by the Diels-Alder reaction between 1,3-butadiene and ethylene.
Attachment of the Imidazole Ring: The imidazole ring can be introduced through a nucleophilic substitution reaction using imidazole and an appropriate leaving group on the propyl chain.
Formation of the Propylamine Chain: The propylamine chain can be synthesized by the reduction of a nitrile or by the reductive amination of a propyl aldehyde.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium or platinum, may be employed to facilitate the hydrogenation and reduction steps.
Chemical Reactions Analysis
Types of Reactions
Cyclohex-3-enylmethyl-(3-imidazol-1-yl-propyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the imidazole ring to an imidazoline ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclohexene or imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or sulfonates can be used for nucleophilic substitution reactions.
Major Products
Oxidation: this compound can be oxidized to form cyclohex-3-enylmethyl-(3-imidazol-1-yl-propyl)-ketone or cyclohex-3-enylmethyl-(3-imidazol-1-yl-propyl)-carboxylic acid.
Reduction: Reduction can yield cyclohex-3-enylmethyl-(3-imidazoline-1-yl-propyl)-amine.
Substitution: Substitution reactions can produce derivatives with various functional groups, such as this compound derivatives with alkyl, aryl, or sulfonate groups.
Scientific Research Applications
Cyclohex-3-enylmethyl-(3-imidazol-1-yl-propyl)-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Cyclohex-3-enylmethyl-(3-imidazol-1-yl-propyl)-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its biological effects.
Comparison with Similar Compounds
Cyclohex-3-enylmethyl-(3-imidazol-1-yl-propyl)-amine can be compared with similar compounds such as:
Cyclohex-3-enylmethyl-(3-pyridyl-propyl)-amine: This compound has a pyridine ring instead of an imidazole ring, which may result in different biological activities and chemical reactivity.
Cyclohex-3-enylmethyl-(3-thiazolyl-propyl)-amine: The presence of a thiazole ring can impart different electronic properties and reactivity compared to the imidazole ring.
Cyclohex-3-enylmethyl-(3-pyrazolyl-propyl)-amine: The pyrazole ring can lead to variations in the compound’s interaction with biological targets and its overall stability.
This compound is unique due to its specific combination of structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(cyclohex-3-en-1-ylmethyl)-3-imidazol-1-ylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-2-5-13(6-3-1)11-14-7-4-9-16-10-8-15-12-16/h1-2,8,10,12-14H,3-7,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJMXWRDRVOQKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CNCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2455702.png)
![[4-(3-Fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-yl]thiourea](/img/structure/B2455703.png)


![2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2455708.png)





![1-[2-(Dodecyloxy)ethoxy]dodecane](/img/structure/B2455716.png)

